1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
In the realm of medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, sterically hindered, multi-functionalized building blocks are critical for developing novel therapeutics. 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone (CAS: 157953-16-7) is a highly versatile, dual-protected, halogenated acetophenone derivative[1].
Featuring an electron-withdrawing iodine atom at the C5 position, bulky benzyloxy protecting groups at C2 and C4, and a reactive acetyl moiety, this compound serves as an advanced intermediate. It is predominantly utilized in the synthesis of chalcones, flavonoids, chromones, and benzofuran derivatives—many of which are currently under investigation as potential anti-Alzheimer's agents and anticancer therapeutics[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications, grounded in field-proven methodologies.
Chemical Structure & Physicochemical Properties
The structural architecture of 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone is defined by its orthogonal reactivity. The acetyl group is primed for aldol condensations, the C5-iodine is an excellent leaving group for palladium-catalyzed cross-couplings, and the benzyl ethers provide robust protection against basic conditions while remaining cleavable under specific Lewis acid or reductive conditions.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-[2,4-bis(phenylmethoxy)-5-iodophenyl]ethanone |
| CAS Registry Number | 157953-16-7[1] |
| Molecular Formula | C22H19IO3[3] |
| Molecular Weight | 458.29 g/mol [3] |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area (TPSA) | 35.5 Ų |
Data synthesized from chemical registry databases and predictive modeling[1][3].
Synthesis Pathway & Mechanistic Insights
The synthesis of 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone is typically achieved via a two-step sequence starting from commercially available 2,4-dihydroxyacetophenone (resacetophenone).
Step 1: Regioselective Electrophilic Aromatic Iodination
The first step involves the iodination of 2,4-dihydroxyacetophenone to yield 5-iodo-2,4-dihydroxyacetophenone.
-
Causality of Regioselectivity: The two hydroxyl groups at C2 and C4 are strongly electron-donating, activating the aromatic ring toward electrophilic aromatic substitution. While the C3 position is highly activated (being ortho to both hydroxyls), it is sterically hindered. Consequently, iodination occurs regioselectively at the C5 position (ortho to the C4-OH and para to the C2-OH), driven by a combination of electronic synergism and steric relief[2].
Step 2: Williamson Ether Synthesis (Benzylation)
The intermediate is then subjected to a Williamson ether synthesis using benzyl bromide.
-
Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the phenolic hydroxyls without inducing unwanted side reactions (such as aldol condensation of the acetyl group). Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it poorly solvates the phenoxide anions, thereby maximizing their nucleophilicity and significantly accelerating the Sₙ2 displacement of the bromide from benzyl bromide.
Caption: Two-step synthetic workflow for 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high yield and purity.
Protocol A: Synthesis of 5-Iodo-2,4-dihydroxyacetophenone
-
Preparation: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add iodine (I₂, 0.4 eq) and iodic acid (HIO₃, 0.2 eq) to the solution. Rationale: HIO₃ acts as an oxidizing agent to regenerate electrophilic iodine from the HI byproduct, ensuring complete atom economy of the iodine source.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield the pure intermediate.
Protocol B: Benzylation to Target Compound
-
Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 5-iodo-2,4-dihydroxyacetophenone (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add finely powdered anhydrous K₂CO₃ (3.0 eq). Stir for 15 minutes at room temperature to allow phenoxide formation.
-
Alkylation: Dropwise, add benzyl bromide (BnBr, 2.5 eq). Rationale: A slight excess ensures complete di-protection.
-
Heating: Elevate the temperature to 60°C and stir for 6-8 hours. Monitor via TLC.
-
Workup & Validation: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the combined organic layers sequentially with water and brine to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane) to afford 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone as a solid. Validate structure via ¹H-NMR (confirming the presence of 10 aromatic benzyl protons and 4 benzylic CH₂ protons).
Downstream Applications in Drug Discovery
The strategic placement of the functional groups on 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone allows for divergent synthetic pathways, making it a cornerstone in the discovery of neuroprotective and anticancer agents[2].
-
Claisen-Schmidt Condensation: The acetyl group can react with various substituted benzaldehydes in the presence of a base (e.g., NaOH in ethanol) to form chalcones. The benzyl groups protect the sensitive phenols from oxidation or side-reactions during this highly basic step.
-
Palladium-Catalyzed Cross-Coupling: The C5-iodine is highly reactive toward Suzuki-Miyaura (with aryl boronic acids) or Sonogashira (with terminal alkynes) couplings. Literature demonstrates that o-iodophenolic moieties undergo tandem palladium-catalyzed Sonogashira cross-coupling and heteroannulation to afford complex benzofuran derivatives[4].
-
Selective Deprotection: Following structural elaboration, the benzyl groups can be selectively removed using Boron tribromide (BBr₃) or mild Lewis acids to reveal the active pharmacophore (free hydroxyls), which are often essential for target protein binding (e.g., hydrogen bonding with Acetylcholinesterase in Alzheimer's models)[2].
Caption: Divergent downstream applications in medicinal chemistry.
References
-
ChemSrc. "2',4'-bis(benzyloxy)-5'-iodoacetophenone | CAS#:157953-16-7". ChemSrc Database. Available at:[Link]
-
ChemBK. "157953-16-7 - 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone". ChemBK Chemical Database. Available at:[Link]
-
MDPI. "In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents". Int. J. Mol. Sci. 2019. Available at:[Link]
Sources
- 1. 2',4'-bis(benzyloxy)-5'-iodoacetophenone | CAS#:157953-16-7 | Chemsrc [chemsrc.com]
- 2. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
